3-(Aminomethyl)-3-methyloctan-4-ol
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Overview
Description
3-(Aminomethyl)-3-methyloctan-4-ol is an organic compound that features both an amine and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methyloctan-4-ol can be achieved through several methods. One common approach involves the alkylation of ammonia or amines with appropriate alkyl halides. Another method includes the reduction of nitriles or amides to obtain the desired amine. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthesis stages to achieve higher yields and purity. This can include the use of recoverable reagents and environmentally friendly solvents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-methyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
3-(Aminomethyl)-3-methyloctan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-methyloctan-4-ol involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
3-(Aminomethyl)-3-methylpentan-4-ol: Similar structure but with a shorter carbon chain.
3-(Aminomethyl)-3-methylbutan-4-ol: Similar structure but with an even shorter carbon chain.
Uniqueness
3-(Aminomethyl)-3-methyloctan-4-ol is unique due to its specific combination of an amine and an alcohol functional group on a relatively long carbon chain. This structure provides distinct chemical and physical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C10H23NO |
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Molecular Weight |
173.30 g/mol |
IUPAC Name |
3-(aminomethyl)-3-methyloctan-4-ol |
InChI |
InChI=1S/C10H23NO/c1-4-6-7-9(12)10(3,5-2)8-11/h9,12H,4-8,11H2,1-3H3 |
InChI Key |
LEANCVCAOZJHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)(CC)CN)O |
Origin of Product |
United States |
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